molecular formula C16H17N5 B8113553 2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine

2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8113553
M. Wt: 279.34 g/mol
InChI Key: UJVUWDRVSLJCHF-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine is a high-value chemical reagent designed for pharmaceutical research and development. This heterocyclic compound features a fused [1,2,4]triazolo[1,5-a]pyridine core, a structure recognized as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to engage in diverse molecular interactions . The specific substitution at the 2-position with a piperidin-4-yl group and at the 6-position with a pyridin-3-yl ring makes it a compelling intermediate for constructing novel bioactive molecules. Compounds based on the [1,2,4]triazolo[1,5-a]pyridine structure have demonstrated significant potential in drug discovery, particularly as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt) . RORγt is a critical transcription factor for the production of IL-17, a cytokine central to autoimmune diseases such as psoriasis . Researchers have successfully developed potent and selective RORγt inhibitors from this chemotype by optimizing the scaffold to achieve strong target inhibition alongside favorable metabolic stability . Furthermore, closely related triazolopyridine analogues have been identified as potent and selective antagonists for the muscarinic acetylcholine receptor subtype M5 (M5) . These M5 antagonists exhibit excellent brain exposure and are being advanced as tool compounds to elucidate the complex physiological role of the M5 receptor in the central nervous system . The structural motifs present in this compound—the piperidine and pyridine substituents—are frequently employed to fine-tune properties like lipophilicity, basicity, and molecular geometry, which are crucial for achieving potent activity and desirable pharmacokinetic profiles . This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-piperidin-4-yl-6-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-2-13(10-18-7-1)14-3-4-15-19-16(20-21(15)11-14)12-5-8-17-9-6-12/h1-4,7,10-12,17H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVUWDRVSLJCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Free Cyclization of Hydrazinylpyridines

A metal-free approach utilizes 2-hydrazinylpyridines and chloroethynylphosphonates. The pyridin-3-yl group is pre-installed on the hydrazinylpyridine precursor, which undergoes 5-exo-dig cyclization with chloroethynylphosphonates in the presence of K₂CO₃ (rt, 4 h) . Subsequent hydrolysis or cross-coupling introduces the piperidin-4-yl moiety. For instance, treatment with piperidin-4-ylmagnesium bromide in THF at −78°C achieves C-2 functionalization .

Example Reaction Pathway:

  • 2-Hydrazinyl-5-(pyridin-3-yl)pyridine + Chloroethynylphosphonate → Cyclized intermediate (85% yield).

  • Intermediate + Piperidin-4-yl Grignard reagent → Target compound (68% yield) .

Suzuki-Miyaura Cross-Coupling

For late-stage diversification, a halogenated triazolopyridine intermediate undergoes Suzuki coupling. Starting with 6-bromo-2-(piperidin-4-yl)-[1, triazolo[1,5-a]pyridine , the pyridin-3-yl group is introduced via Pd-catalyzed coupling with pyridin-3-ylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) . This method offers regioselectivity and compatibility with sensitive functional groups.

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2 eq)

  • Solvent: DME/H₂O (3:1)

  • Temperature: 80°C, 12 h

  • Yield: 78%

One-Pot Multicomponent Reactions

A scalable one-pot synthesis combines 2-cyanopyridine , piperidin-4-amine, and triazole precursors. In a representative procedure, 2-cyanopyridine reacts with piperidin-4-amine in acetic acid (120°C, 6 h) to form an imine intermediate, which cyclizes with 1,2,4-triazole-3-carboxylic acid under microwave irradiation (150°C, 20 min) . This method avoids isolation of intermediates, improving overall yield (62–70%) .

Advantages:

  • Reduced purification steps.

  • High functional group tolerance.

Post-Functionalization of Preformed Triazolopyridines

Post-synthetic modification is employed for introducing challenging substituents. For example, 2-chloro-6-(pyridin-3-yl)- triazolo[1,5-a]pyridine undergoes nucleophilic aromatic substitution with piperidin-4-amine in DMSO at 130°C (24 h, 65% yield) . This method is limited by the availability of halogenated precursors but ensures precise control over substitution patterns.

Limitations:

  • Requires halogenated starting materials.

  • High temperatures may degrade sensitive groups.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine has shown promise as a lead compound for the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets.

Anticancer Activity

Research indicates that compounds within this class may exhibit anticancer properties. A study demonstrated that derivatives of triazolo-pyridine compounds could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it may possess significant antibacterial and antifungal properties, making it a candidate for further development in treating infectious diseases.

Neuropharmacology

Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems. Studies have indicated potential applications in treating neurological disorders such as anxiety and depression by modulating serotonin receptors.

Case Study: Serotonin Receptor Modulation

A case study highlighted the effects of triazolo-pyridines on serotonin receptor subtypes. The findings suggest that modifications to the piperidine ring can enhance selectivity and potency at these receptors, paving the way for new antidepressant therapies.

Agricultural Chemistry

There is emerging interest in the use of this compound as a pesticide or herbicide. Its ability to disrupt biological processes in pests could lead to the development of new agrochemicals that are more effective and environmentally friendly.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/PathwayReference
2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridineAnticancerCancer Cell Lines
2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridineAntimicrobialVarious Bacteria and Fungi
2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridineNeuropharmacologySerotonin Receptors

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Piperidine Ring SubstitutionIncreased potency at serotonin receptors
Triazole Ring AlterationEnhanced anticancer activity

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Pyridine Cores

Compound A : [1,2,4]Triazolo[1,5-a]pyridine derivatives (e.g., 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine)
  • Structure : Lacks the piperidine and pyridin-3-yl substituents but retains the triazolo-pyridine core.
  • Properties : Used as intermediates in drug synthesis. Bromine substitution at position 6 enhances electrophilic reactivity for further functionalization .
  • Applications : Primarily in antimicrobial and anticancer agent development .
Compound B : Tosposertib (6-[2-(6-methylpyridin-2-yl)-5,6-dihydro-1H-imidazo[1,2-a]imidazol-3-yl][1,2,4]triazolo[1,5-a]pyridine)
  • Structure : Shares the triazolo[1,5-a]pyridine core but includes an imidazoimidazole substituent.
  • Properties : Serine/threonine kinase inhibitor with antifibrotic activity. The imidazoimidazole group enhances target specificity for kinase domains .
  • Applications : Investigated for fibrotic disorders and cancer .
Compound C : 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-a]pyridine
  • Structure : Features an isopropyl group at position 2 and bromine at position 5.
  • Properties : Improved lipophilicity compared to the target compound, favoring blood-brain barrier penetration .
  • Applications : Explored in neurological drug discovery .

Analogues with Piperidine and Pyridine Substituents

Compound D : 3-Piperidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine dihydrochloride
  • Structure : Piperidine substituent at position 3 with a triazolo[4,3-a]pyridine core (isomeric to the target compound).
  • Properties : Exhibits antimicrobial activity but lower solubility due to the triazolo[4,3-a]pyridine isomer .
  • Applications : Antifungal and antibacterial agents .
Compound E : G922-0366 (2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide)
  • Structure : Combines pyridin-3-yl and ethylsulfanyl groups on a triazolo-pyrimidine core.
  • Properties : Demonstrates kinase inhibitory activity with a pyrimidine ring enhancing metabolic stability .
  • Applications : Preclinical studies in oncology .

Key Research Findings

Piperidine Substitution: Piperidin-4-yl groups improve pharmacokinetic profiles compared to non-cyclic amines (e.g., FK453 in ) by reducing metabolic degradation .

Pyridin-3-yl Role : Pyridin-3-yl enhances binding to kinase ATP pockets, as seen in dihydroorotate dehydrogenase inhibitors () .

Isomer Effects : Triazolo[1,5-a]pyridine isomers (vs. [4,3-a]) show superior solubility and target affinity due to planar geometry .

Biological Activity

2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H26N6O2S
  • Molecular Weight : 462.57 g/mol
  • CAS Number : 1202490-34-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in modulating enzyme activity and receptor interactions. Compounds containing triazole moieties have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to 2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine possess notable antimicrobial properties. In a study evaluating a series of triazole derivatives, several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli62.5 µg/ml
Compound BS. aureus125 µg/ml

These findings suggest that the triazole scaffold may enhance the antibacterial efficacy of the derivatives.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. A study involving cultured macrophages demonstrated that treatment with this compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. The proposed mechanism involves the inhibition of NF-kB signaling pathways.

Case Study 1: Antifibrotic Activity

In a specific investigation into antifibrotic properties, derivatives of the triazole family were tested on hepatic stellate cells (HSC-T6). The results indicated that certain compounds exhibited better anti-fibrotic activities than established drugs like Pirfenidone. The most effective compounds had IC50 values ranging from 45 to 50 µM, demonstrating their potential as novel antifibrotic agents.

Case Study 2: Anticancer Properties

Another study explored the anticancer effects of related triazole compounds on various cancer cell lines. The results showed that these compounds induced apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins. This suggests a potential application in cancer therapy.

Q & A

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Precursor Selection : Use 2-aminopyridine derivatives and substituted azides for cyclization under copper-catalyzed conditions (e.g., CuSO₄/Na ascorbate in DMSO at 80–100°C) .
  • Reagent Ratios : Adjust stoichiometry of reactants (e.g., 1:1 molar ratio of aldehyde to malononitrile) to minimize side products .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
  • Scale-Up : Maintain inert atmospheres (N₂/Ar) and controlled heating to prevent decomposition during large-scale reactions .

Basic: What analytical techniques are critical for characterizing structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and ring fusion .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect trace impurities .
  • Elemental Analysis : Validate molecular formula (C₁₆H₁₆N₆) and rule out hydrate/solvate formation .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if crystalline forms are obtainable .

Advanced: How can contradictory biological activity data across studies be systematically addressed?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP-binding assays for kinase inhibition) and use positive controls (e.g., staurosporine) to normalize inter-lab variability .
  • Solubility Effects : Pre-treat compounds with DMSO/cosolvents (≤0.1% v/v) to ensure uniform dissolution in cellular assays .
  • Metabolic Stability : Compare half-life (t₁/₂) in liver microsomes (human vs. rodent) to identify species-specific degradation .
  • Off-Target Interactions : Perform selectivity profiling against related enzymes (e.g., kinase panels) to exclude non-specific binding .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this scaffold?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., pyridin-3-yl → pyridin-4-yl) to probe π-π stacking interactions .
  • Bioisosteric Replacement : Replace piperidin-4-yl with morpholine or thiomorpholine to assess hydrogen-bonding impacts on target binding .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to align triazolo-pyridine cores with active sites (e.g., kinase ATP pockets) .
  • In Vivo Correlation : Test analogs in rodent models (e.g., xenografts) to link in vitro IC₅₀ values to tumor growth inhibition .

Basic: What methodologies are recommended to assess solubility and stability in preclinical studies?

Methodological Answer:

  • Solubility Screening : Use shake-flask method (pH 1.2–7.4 buffers) with UV-Vis quantification (λ = 254 nm) .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C indicates suitability for long-term storage) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .
  • Solution Stability : Incubate in PBS (37°C, 24 hr) and quantify remaining compound by LC-MS .

Advanced: How can computational modeling guide the design of derivatives with enhanced target affinity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to identify stable binding poses and key residues (e.g., Asp86 in kinase targets) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., -CF₃ vs. -Cl) to prioritize synthetic efforts .
  • ADMET Prediction : Use SwissADME or ADMETlab to optimize logP (1–3), CNS permeability, and CYP450 inhibition profiles .
  • QSAR Modeling : Train models on IC₅₀ datasets to correlate electronic descriptors (e.g., Hammett σ) with activity .

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